Ibudilast (3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine) is a synthetic molecule classified as a non-selective phosphodiesterase (PDE) inhibitor [ [], [] ]. While widely used in Japan for treating bronchial asthma and cerebrovascular disorders, research explores its potential in various other areas, including neurodegenerative diseases and alcohol use disorder, due to its anti-inflammatory and neuroprotective properties [ [], [] ].
Future Directions
Optimizing Drug Delivery and Formulations: Exploring novel drug delivery systems and formulations, such as sustained-release pellets [ [] ], could improve its bioavailability, efficacy, and potentially reduce side effects.
Investigating Combination Therapies: Combining Ibudilast with other therapeutic agents, such as temozolomide for glioblastoma [ [] ] or low-dose aspirin for thrombosis [ [] ], could potentially enhance its efficacy.
Identifying Biomarkers for Treatment Response: Research on biomarkers, such as serum macrophage migration inhibitory factor [ [] ] and neurofilament light chain [ [] ], could help predict treatment response and personalize therapeutic approaches with Ibudilast.
Related Compounds
AV1013
Compound Description: AV1013 is an analog of Ibudilast that lacks PDE (phosphodiesterase) inhibitor activity [].
Relevance: AV1013 serves as a crucial comparative compound in understanding the mechanistic actions of Ibudilast. Specifically, the research indicates that the neuroprotective benefits observed with Ibudilast are likely linked to its PDE inhibition, as AV1013 did not demonstrate similar protective effects []. This suggests that the PDE inhibitory action of Ibudilast is essential for its neuroprotective properties.
Rolipram
Compound Description: Rolipram is a selective PDE4 inhibitor known for its anti-inflammatory properties [, ].
Relevance: Rolipram's structural similarity to Ibudilast and its shared ability to inhibit PDE, specifically PDE4, makes it a valuable reference compound []. The research highlights that both compounds demonstrate similar biological effects on eosinophils and airway smooth muscle, including the inhibition of thromboxane generation and relaxation of spasmogen-induced tone in the guinea-pig trachea []. Notably, Rolipram exhibited greater potency than Ibudilast in several instances, emphasizing the potential for differences in their binding affinities and pharmacological profiles []. Despite these differences, the shared mechanisms and comparable effects reinforce the significance of PDE4 inhibition in mediating anti-inflammatory and potentially anti-asthmatic effects.
6,7-Dihydrodiol-Ibudilast
Compound Description: 6,7-dihydrodiol-ibudilast is a major metabolite of Ibudilast. []
Relevance: As a metabolite of Ibudilast, its presence in plasma at significant levels (approximately 30% of the parent drug) suggests potential pharmacological activity []. While the specific activity is not elaborated upon in the provided research, its presence underscores the need to consider metabolite activity when evaluating Ibudilast's overall effects.
Nicomol
Compound Description: Nicomol is a vasodilator used in the treatment of peripheral vascular diseases. []
Relevance: Nicomol was used in conjunction with Ibudilast in a study investigating calcium deposition in rabbits with atherosclerosis []. Notably, the combination of Ibudilast (2.5 mg/kg/day) and Nicomol (300 mg/kg/day) demonstrated a synergistic effect in reducing calcium concentrations in various tissues, including the CNS (central nervous system) and abdominal aorta []. This synergistic effect highlights the potential therapeutic benefits of combining Ibudilast with other vasodilators in managing conditions related to calcium deposition and atherosclerosis.
Sulfasalazine
Compound Description: Sulfasalazine is an anti-inflammatory drug primarily used to treat inflammatory bowel disease (IBD). []
Relevance: Sulfasalazine served as a positive control in a study investigating the anti-inflammatory effects of Ibudilast in a rat model of acetic acid-induced colitis []. Both Ibudilast and Sulfasalazine significantly reduced disease activity, macroscopic and histopathological damage, pro-inflammatory cytokine expression (TNF-α and IL-1β), and myeloperoxidase (MPO) activity []. The comparable efficacy of Ibudilast to Sulfasalazine in this model suggests that Ibudilast holds potential as a therapeutic agent for inflammatory bowel diseases, similar to established medications like Sulfasalazine.
Dexamethasone (DXM)
Compound Description: Dexamethasone is a potent synthetic corticosteroid with strong anti-inflammatory and immunosuppressive properties. []
Relevance: Dexamethasone served as a positive control in a study evaluating the therapeutic effects of Ibudilast on asthma in guinea pigs []. The research demonstrated that both Ibudilast and Dexamethasone effectively reduced airway inflammation and the levels of Th2-type cytokines (IL-4, IL-13) and eotaxin in bronchoalveolar lavage fluid []. These findings suggest that Ibudilast exerts anti-asthmatic effects comparable to Dexamethasone, highlighting its potential as a therapeutic alternative or adjunctive therapy for asthma.
Octreotide
Compound Description: Octreotide is a synthetic analog of somatostatin, a hormone that inhibits the release of various hormones and peptides. []
Relevance: Octreotide was used in a comparative study to assess the efficacy of Ibudilast in a rat model of acute pancreatitis []. Both Ibudilast and Octreotide demonstrated similar efficacy in reducing serum levels of pro-inflammatory markers like pro-calcitonin (PCT) and tumor necrosis factor-alpha (TNF-α), as well as the pancreatic weight to total body weight (PW/TBW) ratio and nuclear factor kappa B (NFκB) protein levels []. These findings suggest that Ibudilast and Octreotide share comparable anti-inflammatory and protective effects in the context of acute pancreatitis.
Source and Classification
Ibudilast is derived from a class of compounds known as pyrazolopyridines. Its classification as a phosphodiesterase inhibitor allows it to modulate intracellular signaling pathways by increasing levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for various physiological functions.
Synthesis Analysis
The synthesis of ibudilast involves several key steps, primarily focusing on the preparation of 1-amino-2-picoline oxide, which serves as an intermediate. The general method includes:
Preparation of 1-amino-2-picoline oxide:
Dissolve azanol oxygen sulfonic acid in deionized water.
Under ice bath conditions, add 2-picoline dropwise and gradually heat the mixture to a temperature between 50°C and 90°C for a reaction time of 30 minutes to 1 hour.
Introduce mineral alkali while stirring gently to avoid bubble formation.
After reaction completion, the mixture undergoes rotary evaporation to remove solvents, followed by washing with absolute ethanol.
Acidification:
The resulting solid is subjected to acidification using mineral or organic acids at temperatures between -15°C and -10°C over a period of 30 minutes to 1 hour.
Filtration yields the final ibudilast product with a purity exceeding 99%.
This method boasts an impressive yield of 80% to 95%, making it suitable for industrial production due to its cost-effectiveness and ease of processing.
Molecular Structure Analysis
Ibudilast has a molecular formula of C14H18N2O with an average molecular weight of approximately 230.31 g/mol. Its structure features:
A pyrazolo[1,5-a]pyridine core.
An isopropyl group that contributes to its pharmacological activity.
A ketone functional group that plays a role in its interactions with biological targets.
The three-dimensional structure can be analyzed using various computational methods, revealing insights into its binding affinity with phosphodiesterases.
Chemical Reactions Analysis
Ibudilast primarily engages in inhibition reactions with phosphodiesterase enzymes. The key reactions include:
Phosphodiesterase Inhibition:
Ibudilast inhibits multiple isoforms of phosphodiesterase, notably phosphodiesterase 4A, 4B, and 4C, which are involved in the degradation of cAMP.
The inhibition constants (IC50) for these enzymes range from approximately 54 nM to over 1300 nM depending on the specific isoform targeted.
Anti-inflammatory Mechanisms:
By inhibiting phosphodiesterases, ibudilast increases intracellular cAMP levels, leading to reduced inflammatory responses and modulation of immune cell activity.
Mechanism of Action
Ibudilast's mechanism of action encompasses several pathways:
Phosphodiesterase Inhibition: It selectively inhibits phosphodiesterase enzymes that hydrolyze cAMP and cGMP, thus enhancing their levels within cells.
Neuroprotective Effects: It reduces oxidative stress by inhibiting nitric oxide synthase and decreasing reactive oxygen species production. This mechanism is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
Cytokine Modulation: Ibudilast has been shown to downregulate pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta, contributing to its therapeutic effects in inflammatory conditions.
Physical and Chemical Properties Analysis
Ibudilast exhibits several notable physical and chemical properties:
Solubility: It is soluble in organic solvents such as ethanol but exhibits limited solubility in water.
Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
Melting Point: Specific melting point data can vary based on purity but typically falls within expected ranges for similar compounds.
These properties influence its formulation and delivery methods in pharmaceutical applications.
Applications
Ibudilast has several promising applications:
Neurological Disorders: Currently being investigated for efficacy in multiple sclerosis, where it may help reduce relapse rates and brain atrophy.
Respiratory Conditions: Approved for use in asthma treatment in Japan due to its anti-inflammatory properties.
Inflammatory Diseases: Research indicates potential benefits in conditions like colitis through modulation of inflammatory pathways.
Pain Management: Its neuroprotective effects suggest possible applications in chronic pain management scenarios.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Protein arginine deiminase 4 (PAD4) mediates the transformation of protein arginine into citrulline. Citrullination of proteins has normal roles in gene regulation and pathological roles in immunological and inflammatory diseases. GSK121 is the initial compound identified in a screen for PAD4 inhibitors and was optimized to produce the more potent PAD4 inhibitors, GSK484 and GSK199.2 GSK121 was shown to inhibit the citrullination of PAD4 target proteins in a functional assay with an IC50 value of 3.2 µM. GSK121 is a selective PAD4 inhibitor.
GSK-114 is a potent and selective selective TNNI3K inhibitor (TNNI3 IC50 = 25nM; B-RafV600E IC50 = 1000 nM). GSK-114 displays significant bias (40-fold) for TNNI3K over B-Raf, exceptional broad spectrum kinase selectivity, and adequate oral exposure to enable its use in cellular and in vivo studies. Cardiac troponin I-interacting kinase (TNNI3K or CARK) is a member of the tyrosine-like kinase family that is selectively expressed in heart tissue. TNNI3K has been linked to the progression of dilated cardiomyopathy, cardiac hypertrophy, and ischemia/reperfusion injury using models that employ Tnni3k overexpressing or Tnni3k knockout animals.
GSK126 is a member of the class of methylindoles that is 1H-indole substituted by (2S)-butan-2-yl, methyl, N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]acetamide, and 6-(piperazin-1-yl)pyridin-3-yl groups at positions 1, 3, 4, and 6, respectively. It is a potent and highly selective inhibitor of EZH2 methyltransferase (IC50 = 9.9 nM). It has a role as a neuroprotective agent, an antiatherosclerotic agent, an antineoplastic agent, an anti-obesity agent, an angiogenesis inhibitor and an EC 2.1.1.43 (enhancer of zeste homolog 2) inhibitor. It is a member of pyridines, a secondary carboxamide, a pyridone, a N-arylpiperazine and a methylindole. EZH2 Inhibitor is any agent that inhibits the histone lysine methyltransferase EZH2.
GSK-1264 is an allosteric inhibitor of human immunodeficiency virus (HIV) integrase which blocks viral replication and abnormal multimerization involving specific protein domains.